molecular formula C11H21NO B13333479 (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol

Cat. No.: B13333479
M. Wt: 183.29 g/mol
InChI Key: POMAPSPQLHRFQI-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)bicyclo[322]nonan-1-yl)methanol is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the Diels-Alder reaction, which forms the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: Both the aminomethyl and hydroxymethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the aminomethyl group would yield a primary amine.

Scientific Research Applications

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other polar interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but differ in the arrangement of functional groups.

    Bicyclo[2.2.2]octanes: These compounds have a smaller bicyclic core and different chemical properties.

Uniqueness

(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[5-(aminomethyl)-1-bicyclo[3.2.2]nonanyl]methanol

InChI

InChI=1S/C11H21NO/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h13H,1-9,12H2

InChI Key

POMAPSPQLHRFQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(CC2)CO)CN

Origin of Product

United States

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